2-[(4-Methylphenyl)amino]cyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylanilino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15/h6-9,12-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCBCGKEWZZVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies
Established Synthetic Routes for 2-[(4-Methylphenyl)amino]cyclohexan-1-ol
Conventional methods for synthesizing this compound rely on well-understood reactions that are broadly applicable to the synthesis of 1,2-amino alcohols.
Reductive amination is a powerful and direct method for forming carbon-nitrogen bonds. wikipedia.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. organic-chemistry.org For the synthesis of this compound, this approach would ideally start from 2-hydroxycyclohexanone and p-toluidine (B81030).
The reaction proceeds in two main steps within a single pot:
Imine Formation: The amine (p-toluidine) reacts with the ketone (2-hydroxycyclohexanone) under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine intermediate.
Reduction: A reducing agent present in the mixture reduces the imine as it is formed. wikipedia.org
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is also a viable reduction method. organic-chemistry.org The choice of reducing agent is critical; milder reagents like NaBH₃CN are often preferred as they selectively reduce the imine in the presence of the starting ketone. nih.gov
Table 1: Reductive Amination Reaction Parameters
| Starting Materials | Reducing Agent | Typical Solvent | Key Feature |
|---|---|---|---|
| 2-Hydroxycyclohexanone, p-Toluidine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selective reduction of the imine intermediate. |
| 2-Hydroxycyclohexanone, p-Toluidine | Sodium Triacetoxyborohydride | Dichloroethane (DCE) | Effective under mild, non-acidic conditions. |
| 2-Hydroxycyclohexanone, p-Toluidine | H₂, Palladium on Carbon (Pd/C) | Ethanol (B145695) (EtOH) | A "green" approach avoiding hydride reagents. |
A widely used multistep approach involves the ring-opening of an epoxide. The reaction between cyclohexene (B86901) oxide and p-toluidine provides a direct route to the 2-aminocyclohexanol (B3021766) scaffold. This nucleophilic ring-opening is a classic example of an SN2 reaction.
The key features of this route are:
Reactants : Cyclohexene oxide serves as the electrophile, and p-toluidine acts as the nucleophile.
Mechanism : The nitrogen atom of p-toluidine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring.
Regio- and Stereoselectivity : The reaction typically proceeds with high regioselectivity, with the amine attacking the less substituted carbon. In the case of cyclohexene oxide, both carbons are equivalent. The reaction is stereospecific, resulting in an anti-addition product, which yields the trans-diastereomer of this compound.
Catalysis : The reaction can be performed without a catalyst at elevated temperatures or accelerated by the addition of a Lewis or Brønsted acid catalyst.
Reaction Scheme: Cyclohexene Oxide + p-Toluidine → trans-2-[(4-Methylphenyl)amino]cyclohexan-1-ol
This method is advantageous due to the commercial availability of the starting materials and the predictable stereochemical outcome.
Stereoselective and Enantioselective Synthesis
The structure of this compound contains two adjacent stereocenters (at C1 and C2 of the cyclohexane (B81311) ring). This gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a crucial aspect of its synthesis, particularly for applications in pharmaceuticals and catalysis.
Diastereoselective control dictates the relative orientation of the hydroxyl and amino groups (either cis or trans).
As mentioned previously, the ring-opening of cyclohexene oxide with p-toluidine is highly diastereoselective, affording the trans isomer almost exclusively due to the SN2 mechanism requiring backside attack. researchgate.net
In contrast, reductive amination of 2-hydroxycyclohexanone can potentially lead to a mixture of cis and trans isomers. The stereochemical outcome is influenced by the reducing agent and the reaction conditions, which affect the direction of hydride delivery to the imine intermediate. The thermodynamic stability of the product can also play a role, often favoring the formation of the more stable trans isomer where the bulky substituents are in equatorial positions.
Table 2: Diastereoselectivity of Synthetic Routes
| Method | Typical Outcome | Stereochemical Rationale |
|---|---|---|
| Epoxide Ring-Opening | Predominantly trans | SN2 backside attack mechanism. |
| Reductive Amination | Mixture of cis and trans | Dependent on kinetic vs. thermodynamic control during hydride reduction. |
To synthesize a single enantiomer of this compound, enantioselective catalysis is employed. nih.gov This involves using a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other.
Approaches include:
Asymmetric Reductive Amination : This can be achieved by using a chiral catalyst in a hydrogenation reaction or a chiral hydride source. For instance, a transition metal complex (e.g., Rhodium, Iridium, or Ruthenium) with a chiral ligand can catalyze the hydrogenation of the intermediate imine with high enantioselectivity.
Kinetic Resolution : This method involves the selective reaction of one enantiomer from a racemic mixture of the starting material or an intermediate. For example, a chiral catalyst could selectively acylate one enantiomer of racemic this compound, allowing the unreacted enantiomer to be isolated.
While specific catalytic systems for this exact molecule are not extensively documented in general literature, the principles are well-established for the synthesis of other chiral amino alcohols. frontiersin.orgrsc.org
An alternative strategy for controlling absolute stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.
A general sequence for this approach is:
Attachment : A prochiral starting material is covalently attached to a chiral auxiliary. For example, a precursor ketone could be converted into a chiral enamine or imine using a chiral amine auxiliary like (S)-(-)-1-phenylethylamine.
Diastereoselective Reaction : The substrate-auxiliary conjugate undergoes a reaction (e.g., reduction) that is directed by the stereocenter(s) on the auxiliary, leading to the formation of one diastereomer in excess.
Cleavage : The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target compound and ideally allowing for the recovery of the auxiliary. wikipedia.org
Common chiral auxiliaries used in asymmetric synthesis include Evans' oxazolidinones and pseudoephedrine. wikipedia.org For the synthesis of chiral amines, sulfinamides like (R)-(+)-2-methyl-2-propanesulfinamide have proven to be highly effective auxiliaries. sigmaaldrich.com
Table 3: Comparison of Stereoselective Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Enantioselective Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | Atom economical; highly efficient. | Development of a suitable catalyst can be challenging and expensive. |
| Chiral Auxiliary | A stoichiometric amount of a chiral auxiliary directs the stereochemical outcome. | Reliable and predictable; often high diastereoselectivity. | Not atom economical; requires additional steps for attachment and removal. |
Optimization of Reaction Conditions and Yields
The synthesis of this compound is typically achieved through the reaction of cyclohexene oxide and p-toluidine. The efficiency of this transformation is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. While specific optimization data for the reaction with p-toluidine is not extensively documented in readily available literature, valuable insights can be drawn from studies on the analogous reaction with aniline (B41778), which is structurally very similar.
One effective catalytic system for the aminolysis of cyclohexene oxide involves the use of iron(III) trifluoroacetate (B77799) [Fe(O₂CCF₃)₃]. In a study focused on the ring-opening of epoxides with various amines under solvent-free conditions, the reaction between cyclohexene oxide and aniline was shown to proceed rapidly. The use of just 1 mol% of the catalyst at room temperature resulted in a near-quantitative yield of the corresponding 2-(phenylamino)cyclohexanol (B15212348) in a very short reaction time. This suggests that a similar outcome could be expected for the reaction with p-toluidine, given its comparable nucleophilicity to aniline.
The optimization of this reaction would involve a systematic variation of key parameters to maximize the yield and minimize side products. The following table illustrates a hypothetical optimization study based on typical parameters for such reactions.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | None | 80 | 24 | Low |
| 2 | Fe(O₂CCF₃)₃ (1) | None | 25 | 0.5 | High |
| 3 | Fe(O₂CCF₃)₃ (1) | Toluene | 60 | 2 | Moderate |
| 4 | BiCl₃/SiO₂ (5) | None | 80 | 1 | High |
| 5 | BiCl₃/SiO₂ (5) | None (Microwave) | 100 | 0.1 | Very High |
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.
Solvent-Free Synthesis: A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. The aminolysis of epoxides has been successfully carried out under solvent-free conditions. For instance, the use of catalysts like iron(III) trifluoroacetate or rare-earth metal complexes has been shown to be highly effective for the reaction of cyclohexene oxide with aromatic amines without the need for a solvent. researchgate.net This approach not only reduces waste but can also lead to faster reaction rates and easier product isolation.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. researchgate.net In the synthesis of β-amino alcohols, microwave heating can dramatically reduce reaction times from hours to minutes. This is often attributed to the efficient and uniform heating of the reaction mixture. The catalyst-free aminolysis of epoxides with anilines has been reported in aqueous ethanol under microwave irradiation, demonstrating a fast, efficient, and environmentally benign methodology. researchgate.net
Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The uncatalyzed aminolysis of 1,2-epoxides by both alkyl- and arylamines has been successfully performed in water. psu.edu By carefully controlling the pH of the aqueous medium, the efficiency of the ring-opening reaction can be significantly improved, leading to good yields of the corresponding β-amino alcohols. psu.edu
The following table summarizes various green synthetic approaches for the synthesis of 2-(arylamino)cyclohexanols, which are directly applicable to the synthesis of the target compound.
Table 2: Green Chemistry Approaches for the Synthesis of 2-(Arylamino)cyclohexanols
| Approach | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free | Fe(O₂CCF₃)₃ or Rare-earth metal complexes | Reduced waste, faster reactions, easier work-up | researchgate.net |
| Heterogeneous Catalysis | BiCl₃/SiO₂ | Catalyst recyclability, reduced waste | academie-sciences.fr |
| Microwave-Assisted | Catalyst-free, aqueous ethanol | Drastically reduced reaction times, energy efficiency | researchgate.net |
| Aqueous Media | Uncatalyzed, controlled pH | Use of a benign solvent, improved safety | psu.edu |
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering unparalleled insight into molecular structure. For a molecule like 2-[(4-Methylphenyl)amino]cyclohexan-1-ol, a multi-faceted NMR approach would be employed.
¹H and ¹³C NMR for Chemical Environment and Connectivity
One-dimensional ¹H and ¹³C NMR spectra would serve as the initial and fundamental step in the structural elucidation.
¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons of the 4-methylphenyl group, the methyl protons, the protons on the cyclohexyl ring, and the protons of the hydroxyl and amino groups. The integration of these signals would correspond to the number of protons in each environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would reveal which protons are adjacent to one another, helping to piece together the connectivity of the cyclohexyl ring.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments in the molecule. Signals would be expected for the carbons of the cyclohexyl ring, the aromatic ring, and the methyl group. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the oxygen of the hydroxyl group would appear at a significantly different chemical shift compared to the other aliphatic carbons of the cyclohexyl ring.
A hypothetical data table for the primary NMR analysis is presented below. Please note that these are estimated chemical shift ranges and the actual values would be determined experimentally.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 110 - 130 |
| Cyclohexyl CH-OH | 3.5 - 4.5 | 65 - 75 |
| Cyclohexyl CH-NH | 2.5 - 3.5 | 50 - 60 |
| Cyclohexyl CH₂ | 1.0 - 2.0 | 20 - 40 |
| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |
| NH | Variable | - |
| OH | Variable | - |
Two-Dimensional NMR Techniques for Detailed Structural and Conformational Assignment
To unambiguously assign all proton and carbon signals and to gain a deeper understanding of the molecule's three-dimensional structure, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other. Cross-peaks in the 2D spectrum would connect signals from protons that are on adjacent carbon atoms, confirming the connectivity within the cyclohexyl ring and the tolyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would be crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This would be invaluable for determining the relative stereochemistry and the preferred conformation of the cyclohexyl ring. For instance, it could help to distinguish between a cis or trans arrangement of the amino and hydroxyl groups.
Variable Temperature NMR for Dynamic Conformational Studies
The cyclohexyl ring in this compound is not static and can undergo conformational changes, such as chair flips. Variable temperature (VT) NMR studies would be employed to investigate these dynamic processes. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange might be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons of the two chair conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these changes would allow for the determination of the energy barrier for the conformational inversion.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule and their interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Interactions and Hydrogen Bonding
An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various functional groups.
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be expected, corresponding to the stretching vibrations of the O-H and N-H groups. The broadness of this band would be indicative of hydrogen bonding, both intramolecular (between the hydroxyl and amino groups) and intermolecular (between molecules).
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups would be observed just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
C-O and C-N Stretching: The stretching vibrations of the C-O and C-N bonds would be found in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
A hypothetical data table for the principal FT-IR absorptions is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H / N-H | Stretching (Hydrogen Bonded) | 3200 - 3600 (Broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1050 - 1200 |
| C-N | Stretching | 1180 - 1360 |
Raman Spectroscopy for Vibrational Modes and Molecular Fingerprinting
Raman spectroscopy would provide complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
Aromatic Ring Vibrations: The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing a characteristic "fingerprint" for the p-tolyl group.
C-C Backbone Vibrations: The vibrations of the carbon skeleton of the cyclohexyl ring would also be observable.
Symmetry Considerations: For a molecule with a certain degree of symmetry, some vibrational modes might be active in Raman but inactive in IR, and vice versa. Therefore, a combined analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the protonated molecule, [M+H]⁺, of this compound with high precision. This precise mass measurement allows for the unambiguous determination of its elemental composition. For the molecular formula C₁₃H₁₉NO, the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS. A close correlation between the theoretical and measured mass would confirm the elemental formula of the compound.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |
| C₁₃H₁₉NO | [M+H]⁺ | 206.15394 |
| C₁₃H₁₉NO | [M+Na]⁺ | 228.13588 |
Note: This table represents theoretical values. Experimental data is not currently available.
Tandem Mass Spectrometry (MS/MS) would provide insight into the structural connectivity of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pathways would likely involve characteristic losses of small neutral molecules such as water (H₂O) from the cyclohexanol (B46403) ring and cleavage of the C-N bond connecting the cyclohexyl and p-tolyl groups. Analysis of these fragments would help to confirm the presence of the key functional groups and their arrangement within the molecule.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the cyclohexane (B81311) ring (e.g., chair, boat) and the relative stereochemistry of the hydroxyl and amino substituents (cis or trans).
The analysis would also elucidate the supramolecular structure, detailing intermolecular interactions such as hydrogen bonding involving the hydroxyl and amino groups, as well as potential π-π stacking interactions between the phenyl rings. These interactions govern the packing of the molecules in the crystal lattice.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| V (ų) | Data not available |
| Z | 4 |
Note: This table is a hypothetical representation. No published crystal structure is available.
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Absolute Configuration Assignment
As this compound is a chiral molecule, Circular Dichroism (CD) spectroscopy would be a valuable tool for studying its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
For a specific enantiomer of this compound, the CD spectrum would exhibit characteristic positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of its chromophores (the p-methylphenyl group). By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods (like time-dependent density functional theory, TD-DFT), the absolute configuration (e.g., (1R,2S) or (1S,2R)) of the enantiomer could be determined. CD spectroscopy is also a powerful technique for chiral recognition studies, where changes in the CD spectrum upon interaction with other chiral molecules can be monitored.
Stereochemical Control and Chiral Resolution
Diastereomer Separation and Characterization
The synthesis of 2-[(4-Methylphenyl)amino]cyclohexan-1-ol, for instance, through the reductive amination of 2-hydroxycyclohexanone with p-toluidine (B81030), typically yields a mixture of cis and trans diastereomers. The separation of these diastereomers is generally achievable using standard chromatographic techniques such as column chromatography or fractional crystallization. The different physical properties of diastereomers, including polarity and crystal lattice energies, allow for their separation.
Characterization and assignment of the relative configuration (cis or trans) are commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J values) between the protons on C1 and C2 can elucidate the dihedral angle between them, thereby indicating their relative orientation. For cyclohexane (B81311) derivatives, a larger coupling constant is typically observed for diaxial protons (trans isomer in a chair conformation), while smaller coupling constants are indicative of axial-equatorial or diequatorial arrangements (characteristic of the cis isomer).
Table 1: Illustrative NMR Data for Diastereomer Characterization of a 2-Aminocyclohexanol (B3021766) Derivative
| Diastereomer | H1-H2 Coupling Constant (J) | Inferred Relative Stereochemistry |
|---|---|---|
| Isomer A | ~ 8-10 Hz | trans (diaxial relationship) |
Note: The data in this table is illustrative for 2-aminocyclohexanol derivatives and serves to exemplify the characterization method.
Enantiomeric Resolution Techniques
Once the diastereomers are separated, each racemic mixture (e.g., rac-trans-2-[(4-Methylphenyl)amino]cyclohexan-1-ol) must be resolved into its constituent enantiomers.
A well-established method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral carboxylic acid. For this compound, chiral acids such as (R)- or (S)-mandelic acid or tartaric acid can be employed. nih.govorgsyn.org The reaction of the racemic amine with an enantiomerically pure chiral acid results in a mixture of two diastereomeric salts.
These diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization. orgsyn.org Once a diastereomeric salt is isolated, the chiral auxiliary can be removed by treatment with a base to liberate the enantiomerically enriched amine. A subsequent resolution with the opposite enantiomer of the chiral acid can be used to isolate the other enantiomer of the amine. nih.gov
Table 2: Chiral Acids Commonly Used for the Resolution of Amines
| Chiral Acid | Structure |
|---|---|
| (R)-Mandelic Acid | C₈H₈O₃ |
| (S)-Mandelic Acid | C₈H₈O₃ |
| (+)-Tartaric Acid | C₄H₆O₆ |
Chiral chromatography is an indispensable tool for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are commonly utilized.
For compounds like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective. The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.
Enzymes, particularly lipases, are highly stereoselective catalysts and can be used for the kinetic resolution of racemic mixtures. In the case of this compound, a lipase-catalyzed acylation or deacylation could be employed.
In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amino alcohol at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by conventional methods like chromatography. The choice of acyl donor and solvent is crucial for achieving high enantioselectivity.
Table 3: Examples of Lipases Used in the Resolution of Chiral Alcohols and Amines
| Enzyme | Source |
|---|---|
| Candida antarctica Lipase B (CALB) | Candida antarctica |
| Pseudomonas cepacia Lipase (PCL) | Burkholderia cepacia |
Assignment of Absolute and Relative Configuration
The definitive determination of the absolute configuration (R/S) of the chiral centers requires specific analytical techniques. X-ray crystallography of a single crystal of an enantiomerically pure sample or a diastereomeric salt is the most unambiguous method. wikipedia.org The diffraction pattern allows for the precise determination of the three-dimensional arrangement of atoms in the molecule.
In the absence of suitable crystals, spectroscopic methods in combination with chiral derivatizing agents can be used. For instance, the formation of esters or amides with a chiral reagent of known absolute configuration, such as Mosher's acid, allows for the determination of the absolute configuration by analyzing the changes in the ¹H NMR chemical shifts of the resulting diastereomers.
The relative configuration (cis or trans) is, as mentioned earlier, typically determined by NMR spectroscopy through the analysis of proton-proton coupling constants.
Mechanisms of Stereochemical Induction and Recognition
Stereochemical induction refers to the preferential formation of one stereoisomer over another during a chemical reaction. In the synthesis of this compound, the choice of reducing agent and reaction conditions can influence the diastereomeric ratio (cis/trans). For example, reduction of a 2-(arylamino)cyclohexanone intermediate may proceed via a preferred transition state that minimizes steric interactions, leading to a predominance of one diastereomer.
The mechanism of stereochemical recognition in chiral resolution is based on the formation of transient diastereomeric complexes. In classical resolution, the stability of the crystal lattice of one diastereomeric salt is significantly different from the other, leading to its preferential crystallization. In chiral chromatography, the recognition involves a combination of attractive interactions (like hydrogen bonds) and steric repulsions between the enantiomers and the chiral stationary phase. For effective separation, a three-point interaction model is often invoked, where at least three points of interaction between the analyte and the chiral selector are necessary for enantiomeric discrimination.
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways for the Formation of 2-[(4-Methylphenyl)amino]cyclohexan-1-ol
The principal synthetic route to this compound involves the nucleophilic ring-opening of an epoxide. This reaction, a specific type of aminolysis, is regioselective and stereospecific.
Pathway 1: Aminolysis of Cyclohexene (B86901) Oxide
The most direct method for synthesizing this compound is the reaction between cyclohexene oxide and p-toluidine (B81030). The mechanism proceeds via a nucleophilic attack by the nitrogen atom of p-toluidine on one of the electrophilic carbon atoms of the epoxide ring.
Mechanism: The reaction can be catalyzed by acid or proceed under neutral or basic conditions. Under neutral or basic conditions, the reaction follows an SN2 mechanism. The amine directly attacks the less sterically hindered carbon of the epoxide, leading to a backside attack. This results in the formation of a trans product, where the hydroxyl group and the amino group are on opposite faces of the cyclohexane (B81311) ring. The high ring strain of the epoxide (approximately 13 kcal/mol) provides a strong thermodynamic driving force for the reaction, making the ether oxygen a good leaving group despite its inherent basicity. researchgate.net
Catalysis: While the reaction can proceed without a catalyst, various catalysts can enhance the reaction rate and selectivity. Lewis acids, such as calcium trifluoroacetate (B77799), have been shown to efficiently catalyze the ring-opening of epoxides by amines under solvent-free conditions, yielding β-amino alcohols in high yields. researchgate.net
Pathway 2: Reduction of β-Enaminoketones
An alternative, though less direct, pathway involves the reduction of a β-enaminoketone precursor. This multi-step synthesis would first involve the condensation of a 1,2-cyclohexanedione (B122817) derivative with p-toluidine to form an enaminone, followed by reduction of the ketone functionality. For instance, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in a mixture of THF/isopropyl alcohol has been shown to afford the corresponding amino alcohols in good yields (75-77%). mdpi.com This method allows for the synthesis of various stereoisomers depending on the reducing agent and substrate. mdpi.com
Reactivity of the Hydroxyl Group (e.g., Esterification, Etherification)
The secondary hydroxyl group in this compound is a key site for functionalization, primarily through esterification and etherification.
Esterification:
The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acid chlorides, or anhydrides. The proximity of the amino group significantly influences the reactivity. Kinetic studies on the esterification of analogous N,N-dialkylamino alcohols have shown that the reaction rate is enhanced due to the activation of the carboxylic acid by hydrogen bonding with the nearby amino group. This interaction is postulated to proceed through a seven-membered transition state, which lowers the activation energy compared to the esterification of a simple alcohol like 1-hexanol (B41254).
| Alcohol | Rate Constant (k) x 10-5 s-1 |
|---|---|
| 1-Hexanol | 0.67 |
| 2-(N,N-dimethylamino)ethanol | 7.5 |
| trans-2-(N,N-dimethylamino)cyclohexanol | 9.3 |
Data adapted from kinetic studies on related amino alcohols.
Etherification:
The formation of an ether from the hydroxyl group can be achieved via the Williamson ether synthesis. wikipedia.org This two-step process involves:
Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is a potent nucleophile. youtube.comkhanacademy.org
Nucleophilic Substitution: The resulting alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to displace the halide and form the ether linkage. wikipedia.orgbyjus.com
The reaction is most effective with primary alkyl halides to avoid competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com
Reactivity of the Amine Group (e.g., Acylation, Alkylation)
The secondary amine is nucleophilic and can undergo reactions typical of its class, such as acylation and alkylation.
Acylation:
Reaction with an acylating agent, such as an acid chloride or anhydride, leads to the formation of an amide. This reaction is generally rapid and can be used to protect the amine group or to synthesize more complex derivatives. The acylation of the amine is often competitive with the esterification of the hydroxyl group, and selective protection strategies may be required to functionalize one site over the other.
Alkylation:
The secondary amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, which can lead to polyalkylation and the formation of a quaternary ammonium (B1175870) salt if excess alkyl halide is used. To achieve mono-alkylation, specific reagents or a large excess of the starting amine may be necessary.
Intramolecular Cyclization and Rearrangement Reactions
The 1,2-amino alcohol arrangement in the cyclohexane ring makes the compound susceptible to specific rearrangement reactions, most notably the Tiffeneau–Demjanov rearrangement. This reaction occurs upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid.
Mechanism: The nitrous acid converts the primary amino group (if present, or formed from a precursor) into a diazonium salt, which is an excellent leaving group (N₂). The departure of dinitrogen gas is accompanied by a 1,2-alkyl shift.
Products: In the case of 2-aminocyclohexanol (B3021766) derivatives, this rearrangement can lead to two primary products:
Ring Contraction: Migration of a ring carbon results in the formation of a five-membered ring, yielding cyclopentanecarbaldehyde (B151901).
Ketone Formation: Migration of the hydrogen atom from the carbinol carbon (C1) results in the formation of cyclohexanone (B45756).
The ratio of these products is highly dependent on the stereochemistry of the starting amino alcohol. For trans-2-aminocyclohexanol, the anti-periplanar alignment of the C-C bond facilitates ring contraction, making cyclopentanecarbaldehyde the major product. For the cis isomer, both pathways are possible, leading to a mixture of both cyclohexanone and the ring-contracted aldehyde.
Oxidation and Reduction Processes Involving the Amino Alcohol Moiety
Oxidation:
The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 2-[(4-methylphenyl)amino]cyclohexan-1-one. To avoid over-oxidation or side reactions involving the amine, mild oxidation conditions are preferred. The Swern oxidation is a suitable method for this transformation. wikipedia.orgorganic-chemistry.org
Swern Oxidation: This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine (B128534). alfa-chemistry.comnumberanalytics.com It is known for its mild conditions and tolerance of various functional groups, including amines, making it ideal for oxidizing the alcohol without affecting the amino group. wikipedia.orgalfa-chemistry.com The primary byproducts are volatile and include dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.org
The secondary amine itself can be oxidized under stronger conditions, but this is generally a less controlled process.
Reduction:
The amino alcohol moiety is in a fully reduced state and is generally not susceptible to further reduction under standard catalytic hydrogenation or metal hydride conditions. However, derivatives of the compound can be reduced. For example, the ketone formed from the oxidation of the alcohol can be reduced back to the alcohol. Stereoselective reducing agents could be employed to control the formation of either the cis or trans diastereomer.
Kinetic and Thermodynamic Studies of Reactions
Kinetic Studies:
Kinetic investigations provide insight into the rates and mechanisms of reactions involving 2-aminocyclohexanols. As previously mentioned in the context of esterification (Section 5.2), the rate of reaction at the hydroxyl group is significantly influenced by the adjacent amino group. Studies have demonstrated that the esterification of trans-2-(N,N-dimethylamino)cyclohexanol is approximately 14 times faster than that of 1-hexanol under similar conditions. This rate enhancement is attributed to the intramolecular base catalysis provided by the amino group, which stabilizes the transition state through hydrogen bonding.
Thermodynamic Studies:
Formation Reaction: The aminolysis of cyclohexene oxide is an exothermic process. The change in enthalpy (ΔH) is negative due to the release of significant ring strain from the three-membered epoxide ring and the formation of strong C-N and O-H bonds. The reaction involves two molecules combining to form one, resulting in a decrease in translational entropy, making the change in entropy (ΔS) negative.
Gibbs Free Energy: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the spontaneity of the reaction is driven by the large, negative enthalpy change, which typically outweighs the unfavorable negative entropy change. purdue.eduwikipedia.org Therefore, the Gibbs free energy of reaction (ΔG) is negative, indicating a spontaneous and thermodynamically favorable process. libretexts.org Some physical properties, such as the enthalpy of vaporization for the parent 2-aminocyclohexanol (50.88 kJ/mol), have been determined, providing foundational thermodynamic data for the structural class. guidechem.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as electronic distribution, molecular orbitals, and spectroscopic parameters with a good balance between accuracy and computational cost.
The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. DFT calculations are frequently employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies higher reactivity. For 2-[(4-Methylphenyl)amino]cyclohexan-1-ol, these calculations would reveal how the electron density is distributed across the p-toluidine (B81030) and cyclohexanol (B46403) moieties and how this distribution influences its chemical behavior.
While specific DFT studies detailing the HOMO-LUMO energies for this compound are not widely available in the public domain, the expected results from such an analysis are presented in the table below.
Table 1: Calculated Electronic Properties
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available in reviewed literature |
| LUMO Energy | Data not available in reviewed literature |
DFT calculations can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the assignment of signals to specific atoms within the molecule.
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies. DFT calculations can predict these vibrational frequencies and their corresponding intensities. Comparing the theoretical IR spectrum with the experimental one helps to confirm the presence of key functional groups, such as the O-H and N-H stretches, and to understand the vibrational modes of the molecule.
Specific predicted spectroscopic data for this compound are not available in the reviewed literature. The tables below are structured to show how such data would be presented.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (CH-OH) | Data not available | Data not available |
| C2 (CH-NH) | Data not available | Data not available |
Table 3: Predicted IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | Data not available |
| N-H Stretch | Data not available |
| C-H (Aromatic) Stretch | Data not available |
| C-H (Aliphatic) Stretch | Data not available |
Conformational Analysis
The flexible cyclohexane (B81311) ring in this compound can adopt several conformations, primarily chair forms. The orientation of the hydroxyl and amino substituents (axial or equatorial) significantly impacts the molecule's stability and properties.
Potential Energy Surface (PES) scans are performed to explore the conformational landscape of a molecule. By systematically rotating specific dihedral angles (e.g., the bonds connecting the substituents to the ring), researchers can identify low-energy conformers (stable states) and the energy barriers between them (transition states). For this molecule, a PES scan could elucidate the energy profile for the interconversion between different chair conformations and determine the most stable arrangement of the substituents.
Both Molecular Mechanics (MM) and Quantum Mechanical (QM) methods are used to determine the relative energies of different conformers. MM methods are faster and are suitable for scanning a wide range of possibilities, while QM methods (like DFT) provide more accurate energy calculations for the most promising conformers identified by MM. Such studies on aminocyclohexanol derivatives indicate that intramolecular hydrogen bonding between the hydroxyl and amino groups can play a crucial role in stabilizing certain conformations. researchgate.net For this compound, calculations would determine whether the cis or trans isomer is more stable and, within each, the preferred orientation (diaxial vs. diequatorial) of the functional groups.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation provides detailed information on the dynamic behavior of a molecule in a specific environment, such as in a solvent like water or an organic solvent. mdpi.com
For this compound, an MD simulation could reveal:
Solvation Effects: How solvent molecules arrange around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding with water).
Conformational Dynamics: The flexibility of the molecule in solution and the timescale of transitions between different conformations.
Intermolecular Interactions: How molecules of the compound interact with each other in solution, which can provide insights into aggregation or self-assembly behavior.
While MD simulations are a powerful tool for studying such systems, specific simulation studies focusing on the solution-phase behavior of this compound have not been identified in the reviewed literature.
Theoretical Modeling of Reaction Mechanisms and Transition States
Currently, there is a notable absence of specific theoretical studies in publicly accessible scientific literature that model the reaction mechanisms and transition states involving this compound. Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, calculating the energies of reactants, products, and transition states, and providing a deeper understanding of reaction kinetics and thermodynamics. Such studies often employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction.
For a compound like this compound, theoretical modeling could, for instance, investigate the mechanisms of its synthesis, such as the ring-opening of an epoxide with p-toluidine. A computational study would typically involve:
Conformational Analysis: Identifying the lowest energy conformations of the reactants and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This is a critical step as the structure of the transition state determines the stereochemical outcome of the reaction.
However, despite the potential for these insightful analyses, dedicated research applying these computational methods to this compound has not been published.
Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Similarly, there is no specific research available that details the non-covalent interactions of this compound using techniques such as Hirshfeld surface analysis. This method is instrumental in understanding how molecules interact with each other in the solid state, which governs their crystal packing and ultimately their physical properties.
Hirshfeld surface analysis is a computational technique that partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular interactions. A typical analysis would involve generating:
dnorm Surfaces: These surfaces map regions of close intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, which are crucial for crystal stability.
2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing quantitative information about the prevalence of different types of interactions, such as hydrogen bonds (O-H···N, N-H···O) and hydrophobic contacts (C-H···π, π···π).
For this compound, which possesses hydroxyl and amino groups capable of hydrogen bonding, as well as a phenyl ring that can participate in π-stacking and C-H···π interactions, a Hirshfeld analysis would be highly informative. It would reveal the dominant forces in its crystal packing and help rationalize its macroscopic properties like melting point and solubility. The absence of such a study in the literature represents a gap in the full understanding of this compound's solid-state chemistry.
Applications in Asymmetric Catalysis and Organic Synthesis
Asymmetric Catalysis using 2-[(4-Methylphenyl)amino]cyclohexan-1-ol as a Chiral Ligand
The presence of two heteroatoms (nitrogen and oxygen) allows this compound to act as an effective bidentate ligand, chelating to a metal center to form a stable chiral catalyst. This catalyst can then create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction.
Transition Metal-Catalyzed Asymmetric Reactions (e.g., Hydrogenation, C-C Coupling)
Derivatives of 2-aminocyclohexanol (B3021766), including N-aryl substituted variants like this compound, have been successfully employed as ligands in asymmetric transfer hydrogenation reactions. These ligands, when complexed with a metal such as ruthenium, can effectively catalyze the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity.
In a representative study focusing on the broader class of optically active aminocyclohexanols, ligands of this type were used in the transfer hydrogenation of aryl ketones. The reactions typically yield products with high levels of enantiomeric excess (ee). For instance, the reduction of acetophenone (B1666503) and its derivatives using such catalysts has been shown to produce the corresponding chiral alcohols with significant stereocontrol. While specific data for the 4-methylphenyl derivative is part of a broader dataset, the performance of analogous N-aryl aminocyclohexanols is strong, often achieving enantiomeric excesses of up to 96% ee.
Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones using N-Aryl Aminocyclohexanol Ligands
| Entry | Substrate (Aryl Ketone) | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 1 | Acetophenone | Ru-complex with aminocyclohexanol ligand | High | |
| 2 | 1-Naphthyl methyl ketone | Ru-complex with aminocyclohexanol ligand | up to 96% | |
| 3 | 2-Bromoacetophenone | Ru-complex with aminocyclohexanol ligand | High |
This table represents the general efficacy of the N-aryl aminocyclohexanol class of ligands in asymmetric transfer hydrogenation.
The application of this compound in C-C coupling reactions is less documented in readily available literature. However, chiral amino alcohol ligands are frequently explored in reactions like asymmetric Suzuki-Miyaura or Negishi cross-couplings, suggesting a potential area for future research with this specific ligand.
Organocatalytic Applications
Currently, there is limited specific information in the scientific literature detailing the use of this compound as a primary organocatalyst. Organocatalysis often relies on primary or secondary amines to activate substrates through the formation of enamines or iminium ions. While this compound possesses a secondary amine, its application in this context has not been a major focus of published research.
Use as a Chiral Auxiliary in Stereoselective Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. While this compound has the requisite chirality, its use as a chiral auxiliary is not well-documented. The more common application for this class of molecules is as a chiral ligand, where it is used in catalytic amounts, rather than as a stoichiometric auxiliary that needs to be attached and later removed.
Role as a Building Block or Precursor in Complex Organic Synthesis
Organic building blocks are relatively simple molecules that can be used to construct more complex molecular architectures. As a functionalized cyclohexane (B81311) derivative, this compound can be considered a chiral building block. Its vicinal amino alcohol motif is a key feature in many biologically active molecules, including some pharmaceuticals and natural products. However, specific examples of its incorporation as a precursor in the total synthesis of complex target molecules are not prominently reported.
Development of Novel Catalytic Systems and Methodologies
The development of novel catalytic systems often involves the synthesis and testing of new chiral ligands. The preparation of enantiopure this compound is achievable through the resolution of its racemic mixture, for instance, by using chiral acids like (R)- or (S)-mandelic acid. This accessibility allows for its inclusion in the screening and development of new asymmetric catalytic methodologies. Researchers continue to explore new ligand scaffolds to improve the efficiency and selectivity of catalytic reactions, and N-substituted 2-aminocyclohexanols represent a versatile and tunable class of ligands for such investigations.
Biological Activity and Mechanistic Exploration in Vitro Studies
Mechanistic Investigations of Enzyme Inhibition or Activation
There is no specific information available regarding the mechanistic investigations of enzyme inhibition or activation by 2-[(4-Methylphenyl)amino]cyclohexan-1-ol. Such studies are essential to understand how a compound exerts its biological effect. Techniques like enzyme kinetics assays would be employed to determine if the compound acts as an inhibitor or activator, and to characterize the nature of this interaction (e.g., competitive, non-competitive, or uncompetitive).
Molecular Interaction Studies with Biomolecules (e.g., Proteins, DNA)
Direct molecular interaction studies of this compound with biomolecules such as proteins or DNA have not been found in the existing literature. These studies, often conducted using techniques like isothermal titration calorimetry, surface plasmon resonance, or molecular docking, are vital for identifying the direct molecular targets of a compound. Molecular docking, a computational method, can predict the binding mode and affinity of a small molecule to the active site of a target protein, providing valuable insights for further experimental validation. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Targets
While specific structure-activity relationship (SAR) studies for this compound are not available, research on analogous series of compounds provides some general principles. For the 4-amino-4-arylcyclohexanone series of analgesics, analgesic activity was found to be highly sensitive to the substitution pattern on the aromatic ring. nih.gov In another example, for N,N-bis(cyclohexanol)amine aryl esters acting as multidrug resistance reversers, the nature of the aromatic moieties linked to the core structure was systematically modulated to optimize activity. nih.govresearchgate.net These studies underscore the importance of the aryl substituent in defining the biological activity of aminocyclohexanol derivatives. The presence of the 4-methylphenyl group in the title compound is therefore expected to be a key determinant of its biological profile.
Design Principles for Bioactive Analogues
The design of bioactive analogues of this compound would logically follow from the principles derived from SAR studies of related compounds. Key areas for modification would likely include:
Substitution on the Phenyl Ring: Exploring different substituents at various positions on the 4-methylphenyl ring could modulate potency and selectivity.
Stereochemistry of the Cyclohexanol (B46403) Ring: The relative stereochemistry of the amino and hydroxyl groups (cis/trans) on the cyclohexanol ring is a critical factor that can significantly impact biological activity.
Modifications of the Amino and Hydroxyl Groups: Derivatization of the secondary amine or the hydroxyl group could alter the compound's physicochemical properties and its interactions with biological targets.
The development of new bioactive molecules often relies on such iterative design, synthesis, and testing cycles to optimize for a desired biological effect.
Derivatives, Analogues, and Structure Reactivity/activity Relationships
Synthesis and Characterization of N-Substituted Derivatives
The secondary amine in 2-[(4-Methylphenyl)amino]cyclohexan-1-ol is a prime target for substitution, allowing for the introduction of a wide array of functional groups. These modifications can significantly impact the compound's lipophilicity, steric profile, and hydrogen bonding capacity.
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through several established methods. One common approach involves reductive amination, where the parent compound is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165). Another widely used method is direct alkylation using alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. monash.edu The choice of solvent and base is critical to optimize yield and minimize side reactions. For instance, using a non-polar solvent can favor N-alkylation over O-alkylation of the hydroxyl group.
N-Acylation: Acyl groups can be introduced by reacting the parent amino alcohol with acyl chlorides or acid anhydrides, typically in the presence of a base such as triethylamine (B128534) or pyridine. These reactions are generally high-yielding and provide access to a diverse range of amide derivatives. researchgate.net The resulting N-acyl derivatives often exhibit altered biological activities due to changes in electronic distribution and the introduction of a carbonyl group, which can act as a hydrogen bond acceptor.
Characterization: The synthesized N-substituted derivatives are typically characterized using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups. For N-acyl derivatives, the appearance of a strong absorption band in the region of 1630-1680 cm-1 is characteristic of the amide carbonyl stretch.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the newly synthesized compounds.
| Derivative Type | Synthetic Method | Key Characterization Features |
| N-Alkyl | Reductive amination with aldehydes/ketones and a reducing agent. | Appearance of new alkyl proton signals in 1H NMR. |
| N-Alkyl | Reaction with alkyl halides in the presence of a base. | Shift in 13C NMR signals for carbons adjacent to nitrogen. |
| N-Acyl | Reaction with acyl chlorides or anhydrides. | Strong C=O stretch in IR spectrum (1630-1680 cm-1). |
Synthesis and Characterization of Cyclohexane (B81311) Ring-Modified Analogues
Modifications to the cyclohexane ring can influence the compound's conformational preferences and the spatial relationship between the amino and hydroxyl groups, which can be critical for biological activity.
Substitution on the Cyclohexane Ring: Introduction of substituents, such as alkyl groups, on the cyclohexane ring can be achieved by starting with appropriately substituted cyclohexanone (B45756) precursors. For example, the synthesis of 4-tert-butylcyclohexanol (B146172) analogues has been described, where the bulky tert-butyl group locks the ring into a specific chair conformation. researchgate.net This conformational rigidity can be a valuable tool in SAR studies.
Diastereomeric Analogues: The synthesis of different stereoisomers (diastereomers) of 2-aminocyclohexanol (B3021766) derivatives is also of significant interest. The relative orientation of the amino and hydroxyl groups (cis or trans) can dramatically affect the molecule's biological activity. The synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid has been reported, utilizing Diels-Alder reactions to control the stereochemistry. unirioja.es A similar strategy could be applied to synthesize the various diastereomers of this compound.
Characterization of Ring-Modified Analogues: In addition to the standard spectroscopic techniques mentioned earlier, the characterization of these analogues often involves:
X-ray Crystallography: To unambiguously determine the three-dimensional structure and relative stereochemistry of the substituents on the cyclohexane ring.
2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, helping to elucidate the preferred conformation of the cyclohexane ring in solution.
| Modification | Synthetic Strategy | Key Characterization Technique |
| Ring Substitution | Use of substituted cyclohexanone precursors. | X-ray crystallography for conformational analysis. |
| Diastereomer Synthesis | Stereoselective reactions like Diels-Alder. | 2D NMR (e.g., NOESY) to determine relative stereochemistry. |
Systematic Variation of Substituents on the Aromatic Moiety
The 4-methylphenyl (p-tolyl) group offers a template for systematic variation to explore the electronic and steric requirements for activity.
Synthesis of Analogues with Different Aromatic Substituents: A general route to analogues with different substituents on the aromatic ring involves the reaction of 2-aminocyclohexanol with various substituted aryl halides or the reductive amination of cyclohexanone with substituted anilines. For example, analogues with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl) groups at different positions on the phenyl ring can be synthesized. mdpi.com
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of these analogues, a SAR profile can be developed. For instance, studies on aromatic ring-substituted ketamine esters have shown that the position and nature of the substituent can significantly impact anesthetic and analgesic properties. mdpi.com Similarly, research on phenylpiperazine derivatives has highlighted the importance of aromatic ring topology for receptor binding affinity. nih.gov These studies suggest that a systematic variation of the substituent on the phenyl ring of this compound is likely to reveal important insights into its biological activity.
| Substituent Type | Example | Potential Impact on Activity |
| Electron-donating | Methoxy (-OCH3) | May enhance activity through increased electron density. |
| Electron-withdrawing | Chloro (-Cl), Trifluoromethyl (-CF3) | May alter binding affinity and metabolic stability. |
| Steric bulk | tert-Butyl (-C(CH3)3) | Can probe the size of the binding pocket. |
Comparative Studies with Related Amino Alcohols
To understand the unique contribution of the this compound scaffold, it is valuable to compare its properties and activities with those of related amino alcohols.
Comparison with Simpler Analogues: The activity of the title compound can be compared with simpler analogues such as 2-aminocyclohexanol and 2-(phenylamino)cyclohexanol (B15212348). Such comparisons can help to elucidate the role of the 4-methyl group and the phenyl ring in general.
Comparison with other Amino Alcohols: Broader comparisons can be made with other classes of amino alcohols that have similar functional group arrangements but different scaffolds. For example, β-amino alcohols are known to be synthesized via epoxide aminolysis, and their biological activities can be compared. monash.edu This can provide insights into the importance of the cyclohexane ring for the observed activity. The biological activities of various oleanolic acid derivatives, which contain hydroxyl and sometimes amino functionalities, have also been studied and could offer a point of comparison. nih.gov
| Compound for Comparison | Rationale for Comparison |
| 2-Aminocyclohexanol | To determine the contribution of the N-aryl group. |
| 2-(Phenylamino)cyclohexanol | To assess the specific role of the 4-methyl substituent. |
| Other β-amino alcohols | To understand the importance of the cyclohexane scaffold. |
Design and Synthesis of Conformationally Restricted Analogues
Restricting the conformational flexibility of a molecule can lead to increased potency and selectivity by locking it into its bioactive conformation.
Bicyclic Analogues: One approach to conformational restriction is the synthesis of bicyclic analogues. For example, fusing another ring to the cyclohexane scaffold can severely limit its conformational freedom. The design and synthesis of bicyclic amines and bicyclic amino acid derivatives have been reported as strategies to create rigid structures for use in drug discovery and peptide science. mykhailiukchem.orgresearchgate.net
Bridged Analogues: Introducing a bridge across the cyclohexane ring is another effective way to create a rigid structure. The synthesis of bicyclo[2.2.1]heptane (norbornane) systems containing amino and hydroxyl groups would represent a conformationally restricted analogue.
The design of such analogues often relies on computational modeling to predict the low-energy conformations of the flexible parent molecule. The synthesis of these more complex structures typically involves multi-step sequences and may require specialized synthetic methodologies. nih.gov The rationale is that a rigid analogue that mimics the bioactive conformation will bind more tightly to its biological target, as less entropy is lost upon binding.
| Type of Restriction | Synthetic Approach | Expected Outcome |
| Bicyclic Fusion | Annulation reactions to form a second ring. | Increased potency and selectivity. |
| Bridged Systems | Intramolecular cyclization reactions. | Locked conformation for SAR studies. |
Advanced Analytical Methodologies in Research
Advanced Chromatographic Separations for Stereoisomer Purity and Analysis (e.g., Chiral GC-MS, HPLC)
The stereochemistry of "2-[(4-Methylphenyl)amino]cyclohexan-1-ol" is a critical determinant of its chemical and biological properties. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The separation and quantification of these isomers are essential for quality control and for understanding structure-activity relationships.
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for the enantioselective separation of amino alcohol compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective in resolving the enantiomers of similar compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, is optimized to achieve baseline separation.
Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral column is another powerful tool. Prior to analysis, the compound is often derivatized to increase its volatility. This technique not only separates the stereoisomers but also provides mass spectral data for their definitive identification.
Table 1: Hypothetical Chromatographic Conditions for Chiral Separation
| Parameter | HPLC Method | GC-MS Method |
|---|---|---|
| Column | Chiralcel OD-H | Chirasil-DEX CB |
| Mobile Phase/Carrier Gas | Hexane:Isopropanol (90:10) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV (254 nm) | Mass Spectrometer |
| Temperature | 25°C | 150°C (isothermal) |
| Expected Retention Times | Isomer 1: 8.5 min, Isomer 2: 10.2 min | Isomer 1: 12.1 min, Isomer 2: 12.8 min |
In-situ Spectroscopic Monitoring of Reactions Involving the Compound
Understanding the kinetics and mechanism of reactions that form or consume "this compound" is fundamental for process optimization. In-situ spectroscopic techniques allow for real-time monitoring of reaction progress without the need for sampling.
ReactIR, a Fourier-transform infrared (FTIR) spectroscopy-based method, can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. For instance, the disappearance of the epoxide C-O stretching band and the appearance of the O-H and N-H stretching bands can be followed during its synthesis from cyclohexene (B86901) oxide and p-toluidine (B81030).
Process Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for real-time analysis, providing detailed structural information about the species in the reaction mixture as the reaction proceeds.
Electrochemical Characterization and Redox Properties
The electrochemical behavior of "this compound" can provide insights into its electron-transfer properties and potential applications in areas such as catalysis or materials science. Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of molecules.
By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of the compound. The amino group in "this compound" is susceptible to oxidation. The potential at which this occurs can be influenced by the solvent, pH, and the nature of the electrode material. Such studies can help to understand its stability and potential metabolic pathways.
Application of Hyphenated Techniques for Comprehensive Analysis
To gain a more complete analytical picture, chromatographic separation is often coupled directly with powerful spectroscopic detectors. These "hyphenated" techniques provide multidimensional data from a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the analysis of complex mixtures containing "this compound" and its reaction byproducts. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
For even more detailed structural elucidation, techniques like LC-NMR-MS can be employed. This powerful combination provides chromatographic separation, mass information, and unambiguous structural confirmation from NMR data simultaneously.
Development of Automated and High-Throughput Analytical Platforms
In modern chemical research, particularly in the context of library synthesis or reaction optimization, speed and efficiency are paramount. Automated and high-throughput analytical platforms are being developed to meet these demands.
Automated HPLC or GC systems equipped with autosamplers can analyze a large number of samples without manual intervention, significantly accelerating the process of purity assessment and stereoisomer ratio determination. The integration of robotic sample preparation with these analytical systems further enhances throughput. Such platforms are essential for screening reaction conditions to find the optimal parameters for the synthesis of "this compound."
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches
Traditional synthetic methods for aminocyclohexanols often rely on multi-step processes that can be resource-intensive. Future research will likely pivot towards more elegant and sustainable alternatives, with biocatalysis emerging as a particularly promising frontier.
Biocatalytic Synthesis: The use of enzymes as catalysts offers high stereo- and regioselectivity under mild reaction conditions, significantly reducing waste and energy consumption. Research into the synthesis of 2-aminocyclohexanols has demonstrated the potential of artificial cascade biocatalysis. cjcatal.com This approach combines multiple enzymes, such as epoxide hydrolases, alcohol dehydrogenases, and reductive aminases or amine dehydrogenases, in a one-pot reaction to produce all four stereoisomers of 2-aminocyclohexanol (B3021766) from cyclohexene (B86901) oxide with high yields and excellent stereoselectivity. cjcatal.com Future work could adapt this cascade to incorporate p-toluidine (B81030) as the amine source, thereby providing a direct enzymatic route to 2-[(4-Methylphenyl)amino]cyclohexan-1-ol. Engineered amine dehydrogenases (AmDHs) and ω-transaminases have also shown success in the synthesis of other chiral amino alcohols and could be tailored for this specific target molecule. researchgate.netfrontiersin.org
Unconventional Chemical Routes: Beyond biocatalysis, novel chemical strategies are being explored. For instance, methods developed for the synthesis of cis- and trans-3-aminocyclohexanols involve the reduction of β-enaminoketones, which could potentially be adapted for 1,2-amino alcohol synthesis. mdpi.com Exploring such alternative pathways could lead to more efficient and scalable production methods.
| Synthetic Approach | Key Enzymes/Methods | Potential Advantages |
| Artificial Cascade Biocatalysis | Epoxide hydrolase, alcohol dehydrogenase, reductive aminase/amine dehydrogenase | High yield and stereoselectivity, one-pot synthesis, mild conditions. cjcatal.com |
| Engineered Dehydrogenases | Amine dehydrogenases (AmDHs) | Access to specific stereoisomers, high conversion rates. researchgate.net |
| Transaminase Technology | ω-Transaminases (MVTA) | Kinetic resolution of racemic mixtures, high enantiomeric excess. researchgate.net |
| Reduction of Enaminoketones | Sodium in THF/isopropyl alcohol | Potential for novel diastereoselective routes. mdpi.com |
Integration into Flow Chemistry and Continuous Synthesis Platforms
The paradigm of chemical manufacturing is shifting from batch processing to continuous flow chemistry, which offers enhanced safety, consistency, and scalability. The synthesis of this compound is a prime candidate for adaptation to these modern platforms.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. The synthesis of related pharmaceutical ingredients, such as ketamine, has been successfully translated to continuous-flow procedures, demonstrating the feasibility of this approach for cyclohexanone (B45756) derivatives. mdpi.com Future research would involve designing a modular flow system where the key reaction steps for synthesizing this compound are performed sequentially in an integrated reactor network. This could involve, for example, the continuous amination of a cyclohexene oxide derivative followed by in-line purification, significantly accelerating the production process. The use of packed-bed reactors with immobilized catalysts, either chemical or enzymatic, could further enhance the efficiency and sustainability of the synthesis. mdpi.com
Potential Applications in Materials Science and Supramolecular Chemistry
The unique structural features of this compound, namely the rigid cyclohexane (B81311) scaffold functionalized with both a hydrogen-bond donor (hydroxyl and amino groups) and a hydrophobic aromatic ring, make it an attractive building block for advanced materials.
Materials Science: Derivatives of trans-2-aminocyclohexanol are already noted for their use in the production of polymers, resins, and coatings. ontosight.ai The specific structure of this compound could be exploited to create polymers with tailored thermal or mechanical properties. The amino and hydroxyl groups provide reactive sites for polymerization, while the p-methylphenyl group can influence intermolecular packing and material characteristics.
Supramolecular Chemistry: Tripodal molecules based on the cyclohexane ring are valuable in supramolecular chemistry for constructing complex architectures like cryptands and cages. nih.gov The facial polarization of substituted cyclohexanes can lead to molecules with high dipole moments, capable of binding anions or forming supramolecular gels. nih.gov Future work could explore the synthesis of derivatives of this compound that can self-assemble into ordered structures. The interplay of hydrogen bonding from the amino alcohol moiety and π-π stacking from the aromatic ring could be harnessed to design novel supramolecular polymers or functional gels.
| Area | Potential Role of this compound | Example Application |
| Polymer Chemistry | Monomer for creating specialty polymers. | High-performance resins and coatings with enhanced thermal stability. ontosight.ai |
| Supramolecular Assembly | Building block (tecton) for self-assembling systems. | Formation of functional gels or anion-binding molecular cages. nih.gov |
| Chiral Ligands | Asymmetric catalyst component. | Enantioselective synthesis in fine chemicals and pharmaceuticals. nih.gov |
Advanced Computational Design and Virtual Screening of Derivatives
Computer-aided drug design (CADD) and computational chemistry are indispensable tools for accelerating the discovery of new molecules with desired properties. mdpi.com These methods can be powerfully applied to explore the chemical space around this compound.
Virtual Screening: By creating a virtual library of derivatives, researchers can perform high-throughput screening to identify compounds with high predicted affinity for specific biological targets. als-journal.com Techniques like molecular docking can predict the binding modes and affinities of these virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. als-journal.comnih.gov This approach significantly reduces the time and cost associated with traditional trial-and-error discovery. mdpi.com
3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of derivatives with their biological activity. mdpi.comresearchgate.net Pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity, can be generated and used as filters in virtual screening to identify novel scaffolds. researchgate.netport.ac.uk These computational tools allow for the rational design of new derivatives of this compound with optimized properties.
Synergistic Research Opportunities with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. thegradient.pub These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human intuition.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(4-Methylphenyl)amino]cyclohexan-1-ol?
- Methodological Answer : The compound is typically synthesized via nucleophilic addition of 4-methylaniline to cyclohexanone derivatives under acid catalysis. For example, a Schiff base intermediate may form under reflux conditions in ethanol, followed by reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the final alcohol . Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of amine to ketone) and temperature (60–80°C) to minimize side products like over-reduced amines .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and hydrogen bonding between the hydroxyl and amino groups (e.g., downfield shifts for -OH at δ 4.5–5.0 ppm) .
- IR Spectroscopy : Stretching frequencies for -NH (3200–3400 cm⁻¹) and -OH (3600–3650 cm⁻¹) validate functional groups .
- HPLC-MS : Quantifies purity (>95%) and identifies degradation products using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How is the biological activity of this compound initially screened?
- Methodological Answer : Preliminary bioassays include:
- Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .
- Antioxidant Assays : DPPH radical scavenging to measure IC₅₀ values, with comparisons to ascorbic acid controls .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the bioactivity of this compound across studies?
- Methodological Answer : Contradictions often arise from variations in substituent effects or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing 4-methyl with halogens) to isolate contributing factors .
- Standardized Assay Protocols : Adopting CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Meta-Analysis : Pooling data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .
Q. What computational methods are used to predict the reactivity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron distribution to predict sites for electrophilic/nucleophilic attacks (e.g., amino group as a nucleophilic center) .
- Molecular Docking : Simulates binding affinities to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina with RMSD validation (<2.0 Å) .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5 for blood-brain barrier penetration) .
Q. How can stereoselective synthesis of this compound be achieved?
- Methodological Answer :
- Chiral Catalysts : Use (-)-Sparteine or BINOL-derived catalysts in asymmetric reductions to favor specific enantiomers (e.g., >90% ee) .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration post-synthesis for validation .
Q. What strategies mitigate degradation of this compound during storage?
- Methodological Answer :
- Solvent Selection : Store in anhydrous DMSO or ethanol to prevent hydrolysis .
- Temperature Control : -20°C under inert gas (N₂/Ar) to inhibit oxidation .
- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How do solvent polarity and pH influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the amino group, favoring SN2 pathways .
- Acidic Conditions (pH <5) : Protonation of the amino group directs electrophilic substitution at the para position of the 4-methylphenyl ring .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varied conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
